molecular formula C9H15O2Rh- B076784 Acetylacetonatobis(ethylene)rhodium(I) CAS No. 12082-47-2

Acetylacetonatobis(ethylene)rhodium(I)

Cat. No. B076784
CAS RN: 12082-47-2
M. Wt: 259.13 g/mol
InChI Key: AFQSOHSPTULSFS-FGSKAQBVSA-N
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Description

Acetylacetonatobis(ethylene)rhodium(I) is a coordination compound that is commonly used as a precursor to synthesize mononuclear rhodium complexes . It is also used as a catalyst in asymmetric arylation reactions .


Molecular Structure Analysis

The molecular formula of Acetylacetonatobis(ethylene)rhodium(I) is C9H15O2Rh . The compound is also known by other names such as Bis(ethylene)(2,4-pentanedionato)rhodium(I), Diethylene(acetylacetonato)rhodium, and Bis(ethylene)rhodium(I) acetylacetonate .


Physical And Chemical Properties Analysis

Acetylacetonatobis(ethylene)rhodium(I) is a solid compound with a molecular weight of 258.12 g/mol . It has a melting point range of 141-142 °C . The compound should be stored under inert gas at a temperature between 0-10°C .

Scientific Research Applications

Precursor to Mononuclear Rhodium Complexes

Acetylacetonatobis(ethylene)rhodium(I) is commonly used as a precursor to synthesize mononuclear rhodium complexes . These complexes have a wide range of applications in various fields of chemistry, including catalysis, materials science, and biochemistry.

Catalyst in Asymmetric Arylation Reactions

This compound is also used as a catalyst in asymmetric arylation reactions . Asymmetric arylation is a key process in the synthesis of many biologically active compounds, including pharmaceuticals and agrochemicals.

Safety and Hazards

Acetylacetonatobis(ethylene)rhodium(I) is known to cause skin irritation and serious eye irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound. If skin or eye irritation occurs, medical advice should be sought .

properties

IUPAC Name

ethene;(Z)-4-hydroxypent-3-en-2-one;rhodium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2;/b4-3-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQSOHSPTULSFS-FGSKAQBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.C=C.C=C.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C=C.C=C.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylacetonatobis(ethylene)rhodium(I)

CAS RN

12082-47-2
Record name Bis(η2-ethylene)(pentane-2,4-dionato-O,O')rhodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the catalytic applications of Acetylacetonatobis(ethylene)rhodium(I) and how does its structure contribute to its activity?

A1: Acetylacetonatobis(ethylene)rhodium(I), often abbreviated as [(acac)Rh(C2H4)2], is a valuable catalyst in various organic reactions. Its structure plays a crucial role in its catalytic properties []:

      Q2: Are there any safety concerns associated with handling Acetylacetonatobis(ethylene)rhodium(I) in a laboratory setting?

      A2: Yes, safety precautions are crucial when handling Acetylacetonatobis(ethylene)rhodium(I) []:

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